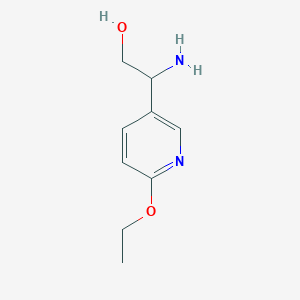

2-Amino-2-(6-ethoxypyridin-3-yl)ethanol

Description

BenchChem offers high-quality 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1270362-54-3 |

|---|---|

Molecular Formula |

C9H14N2O2 |

Molecular Weight |

182.22 |

IUPAC Name |

2-amino-2-(6-ethoxypyridin-3-yl)ethanol |

InChI |

InChI=1S/C9H14N2O2/c1-2-13-9-4-3-7(5-11-9)8(10)6-12/h3-5,8,12H,2,6,10H2,1H3 |

InChI Key |

ITEQQVJEKLKGJF-UHFFFAOYSA-N |

SMILES |

CCOC1=NC=C(C=C1)C(CO)N |

Canonical SMILES |

CCOC1=NC=C(C=C1)C(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

"2-Amino-2-(6-ethoxypyridin-3-yl)ethanol" synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and a discussion of the critical parameters for each synthetic step. The proposed pathway is designed for scalability and purity, starting from commercially available precursors.

Introduction: Significance of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol

2-Amino-2-(6-ethoxypyridin-3-yl)ethanol is a crucial building block in medicinal chemistry. Its structural motif, featuring a substituted pyridine ring and an ethanolamine side chain, is prevalent in a range of biologically active molecules. Most notably, it serves as a key precursor in the synthesis of selective COX-2 inhibitors like Etoricoxib, which are used for the treatment of arthritis and other inflammatory conditions.[1][2][3] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.

This guide will detail a robust two-step synthetic route commencing from 6-ethoxypyridine-3-carbaldehyde. The chosen pathway prioritizes the use of readily available reagents, mild reaction conditions where possible, and straightforward purification procedures.

Overview of the Synthetic Strategy

The synthesis is logically divided into two primary stages: the formation of a cyanohydrin intermediate followed by its reduction to the target amino alcohol. This approach is advantageous due to the direct introduction of the required carbon and nitrogen functionalities.

Sources

An In-Depth Technical Guide to 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol: Current Landscape and Future Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-(6-ethoxypyridin-3-yl)ethanol is a chiral amino alcohol building block with potential applications in pharmaceutical and medicinal chemistry. Its structure, featuring a pyridine ring, an ethoxy group, a chiral amine, and a primary alcohol, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the available technical information for this compound, including its identification, structural features, and its potential as a key intermediate in drug discovery. While detailed experimental protocols and extensive characterization data are not widely available in the public domain, this guide synthesizes the existing knowledge and provides expert insights into its potential applications and future research directions.

Introduction and Core Compound Identification

2-Amino-2-(6-ethoxypyridin-3-yl)ethanol is a substituted pyridyl amino alcohol. The primary identifier for a specific form of this compound is its Chemical Abstracts Service (CAS) number. The CAS number for the hydrochloride salt of the (S)-enantiomer is 1951424-97-7 [1]. The presence of a chiral center at the carbon atom bearing the amino and hydroxyl groups implies the existence of (R) and (S) enantiomers, as well as the racemic mixture.

Table 1: Compound Identification

| Property | Value | Source |

| Chemical Name | (S)-2-Amino-2-(6-ethoxypyridin-3-yl)ethanol hydrochloride | Fluorochem |

| CAS Number | 1951424-97-7 | Fluorochem[1] |

| Molecular Formula | C9H15ClN2O2 | Inferred from structure |

| Molecular Weight | 218.68 g/mol | Inferred from structure |

The structural features of this molecule, particularly the substituted pyridine ring, are common motifs in medicinal chemistry. Pyridine derivatives are known to be valuable intermediates in the synthesis of a wide range of pharmaceuticals.[2][3]

Synthesis and Chirality: A Strategic Overview

While a specific, detailed, and publicly available synthesis protocol for 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol is not readily found in the scientific literature or patent databases, its structure suggests several plausible synthetic strategies. The synthesis of chiral amino alcohols often involves either the use of chiral starting materials, chiral auxiliaries, or asymmetric synthesis methodologies.

A common approach to synthesizing similar 2-amino-1-phenylethanol derivatives involves the asymmetric reduction of a corresponding α-aminoketone or the use of enzymatic resolution.[4] Such methods are crucial for obtaining enantiomerically pure compounds, which is often a critical requirement for pharmaceutical applications due to the differential pharmacological and toxicological profiles of enantiomers.

A potential synthetic workflow could be conceptualized as follows:

Figure 1: A conceptual retrosynthetic analysis for 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol.

This proposed pathway highlights a general strategy. The expertise in the field would lie in the specific choice of reagents, catalysts (especially for the asymmetric reduction), and reaction conditions to achieve high yield and enantiomeric purity. The ethoxy group on the pyridine ring could be introduced either at the beginning of the synthesis or at a later stage, depending on its stability to the reaction conditions.

Physicochemical Properties and Characterization

Detailed physicochemical and spectroscopic data for 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol are not extensively reported. However, based on its structure, certain properties can be inferred. The presence of amino and hydroxyl groups suggests that the compound is likely to be a solid at room temperature and possess some degree of solubility in polar solvents.

For definitive characterization, a suite of analytical techniques would be essential.

Table 2: Standard Analytical Characterization Methods

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon atom. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separates and quantifies the enantiomers, allowing for the determination of enantiomeric purity. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the presence of key functional groups, such as O-H, N-H, and C-O bonds. |

The acquisition and interpretation of this data are fundamental for confirming the identity and purity of the synthesized compound, which are critical quality attributes in drug development.

Applications in Drug Discovery and Medicinal Chemistry

While direct applications of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol are not explicitly documented in publicly accessible sources, its structural motifs are prevalent in a variety of biologically active molecules. Amino alcohols and pyridine derivatives are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.

This compound can serve as a versatile building block for creating more complex molecules with potential therapeutic activities.[2][][] The primary amine and hydroxyl groups provide handles for further chemical modifications, such as acylation, alkylation, and etherification, allowing for the exploration of structure-activity relationships (SAR).

Figure 2: Workflow illustrating the use of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol as a building block in drug discovery.

The pyridine nitrogen can act as a hydrogen bond acceptor, while the amino and hydroxyl groups can act as both hydrogen bond donors and acceptors. These properties are crucial for molecular recognition and binding to biological targets such as enzymes and receptors. The ethoxy group can contribute to modulating the lipophilicity and metabolic stability of the final compounds.

Conclusion and Future Outlook

2-Amino-2-(6-ethoxypyridin-3-yl)ethanol, particularly its (S)-enantiomer, represents a potentially valuable, yet underexplored, building block for the synthesis of novel pharmaceutical agents. The lack of extensive public data on its synthesis and properties presents both a challenge and an opportunity for researchers in the field.

Future work should focus on the development and publication of a robust and scalable synthetic route to produce this compound in high enantiomeric purity. Detailed characterization of its physicochemical properties and spectroscopic data would be invaluable to the scientific community. Furthermore, the exploration of its use in the synthesis of new chemical entities and their subsequent biological evaluation could lead to the discovery of novel therapeutics. As the demand for three-dimensional scaffolds in drug discovery continues to grow, chiral amino alcohols like 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol are poised to play an increasingly important role.

References

-

Mallak Specialties Pvt Ltd. Chemical & Pharma Intermediates by Application. Accessed February 17, 2026. [Link]

-

MDPI. Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Published July 20, 2021. [Link]

- Google Patents. Synthesis method of 2-amino pyridine compounds. Accessed February 17, 2026.

-

EPO. PROCESS FOR THE PREPARATION OF A PHARMACEUTICAL INTERMEDIATE. Published March 9, 2011. [Link]

-

PubChem. Pharmaceutical composition, methods for treating and uses thereof - Patent US-10406172-B2. Accessed February 17, 2026. [Link]

- Google Patents. Methods and intermediates for preparing pharmaceutical agents. Accessed February 17, 2026.

-

Google Patents. Patent Application Publication (10) Pub. No .: US 2020/0024322 A1. Published July 22, 2019. [Link]

-

Google Patents. Processes for producing optically active 2-amino-1-phenylethanol derivatives - European Patent Office - EP 0924193 A1. Accessed February 17, 2026. [Link]

- Google Patents. Compounds and compositions for treating conditions associated with apj receptor activity. Accessed February 17, 2026.

- Google Patents. 2- (Piperidin-1-yl) ethanol derivatives, their preparation and their therapeutic use. Accessed February 17, 2026.

- Google Patents. Enantiomeric compositions of 2-amino-1-(2-isopropylpyrazolo[1,5-α]pyridin-3-yl)propan-1-one and related methods. Accessed February 17, 2026.

-

Justia Patents. Process for preparing a 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-1,3-propanediol derivative. Published February 3, 2000. [Link]

-

ResearchGate. Synthesis, spectral characterizations and in silico study of some 2-amino-4,6-diarylpyrimidines derived from chalcones. Published March 21, 2024. [Link]

-

Patent File Wrapper. Application Data. Accessed February 17, 2026. [Link]

Sources

- 1. (S)-2-Amino-2-(6-ethoxypyridin-3-yl)ethanol hydrochloride [chemdict.com]

- 2. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]

- 3. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol

Molecular Weight & Physicochemical Profiling of a Key Chiral Synthon

Executive Summary

2-Amino-2-(6-ethoxypyridin-3-yl)ethanol (CAS: 1951424-97-7 for the (S)-HCl salt analog) represents a high-value chiral building block in modern medicinal chemistry. Structurally, it combines a 6-alkoxypyridine core—a privileged scaffold for modulating lipophilicity and metabolic stability—with a

This guide provides a definitive technical breakdown of its molecular weight, synthetic accessibility, and analytical validation, designed for researchers requiring high-purity inputs for lead optimization.

Part 1: Physicochemical Profile[1]

The precise molecular weight is critical for stoichiometry in parallel synthesis and molarity calculations in biological assays.

1.1 Core Metrics

| Property | Value | Notes |

| IUPAC Name | 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol | |

| Molecular Formula | C | Free Base |

| Molecular Weight | 182.22 g/mol | Monoisotopic Mass: 182.1055 |

| CAS Number | 1951424-97-7 | Refers to (S)-isomer HCl salt often found in catalogs |

| Salt Correction | 218.68 g/mol | If using Monohydrochloride (HCl) |

1.2 Theoretical Properties (Cheminformatics)

-

LogP (Predicted): ~0.2 to 0.6. The ethoxy group adds lipophilicity compared to a methoxy or hydroxy analog, improving blood-brain barrier (BBB) permeability potential, while the polar amine/alcohol tail keeps it soluble in aqueous media.

-

pKa (Base): ~9.2 (Primary amine) and ~3.5 (Pyridine nitrogen).

-

H-Bond Donors: 2 (NH

, OH). -

H-Bond Acceptors: 4 (Pyridine N, Ether O, Amine N, Alcohol O).

Part 2: Synthetic Architecture

To obtain high-fidelity material, one cannot rely on generic protocols. The synthesis hinges on establishing the chiral center at the benzylic (pyridylic) position.

2.1 Retrosynthetic Logic

The most robust route to the racemic mixture involves a Henry Reaction (Nitroaldol) followed by reduction. For enantiopure material, the reduction of the corresponding chiral amino acid is preferred.

Figure 1: Synthetic pathways. The Henry reaction provides rapid access to the racemate, while amino acid reduction yields the enantiomer.

2.2 Detailed Protocol: Henry Reaction Route (Racemic)

Note: This protocol assumes standard safety measures for handling nitro-compounds and hydrides.

-

Condensation:

-

Dissolve 6-ethoxynicotinaldehyde (1.0 eq) in nitromethane (solvent/reagent).

-

Add catalytic ammonium acetate. Reflux for 4–6 hours.

-

Mechanism: The deprotonated nitromethane attacks the carbonyl. Dehydration yields the

-nitroalkene. -

Checkpoint: Monitor TLC for disappearance of aldehyde.

-

-

Global Reduction:

-

Suspend LiAlH

(3.0 eq) in anhydrous THF under Argon at 0°C. -

Add the nitroalkene solution dropwise (Exothermic!).

-

Reflux for 12 hours. This reduces both the alkene and the nitro group to the amine.

-

Quench: Fieser workup (

mL H

-

-

Purification:

-

The product is a polar amine. Standard silica chromatography often causes tailing.

-

Recommended Phase: Amine-functionalized silica or use 1% triethylamine (TEA) in the eluent (DCM:MeOH 9:1).

-

Part 3: Analytical Validation (QC)

Trusting the label on a vial is insufficient for critical assays. Use this self-validating analytical workflow.

3.1 NMR Diagnostic Signatures (

-DMSO)

-

Ethoxy Group: Look for a triplet at

~1.3 ppm (3H) and a quartet at -

Chiral Methine: The proton at the chiral center (CH -NH

) usually appears as a multiplet around -

Pyridine Ring: Three aromatic protons. The proton at position 2 (adjacent to the side chain and nitrogen) will be a singlet/doublet at a distinct downfield shift (

~8.0+ ppm).

3.2 LC-MS Method Development

Due to the polarity of the amino-ethanol chain, this molecule elutes in the void volume of standard C18 columns.

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18.

-

Mobile Phase: Acetonitrile : Water (with 10mM Ammonium Formate, pH 3.5).

-

Detection: ESI+ (Positive Mode).

-

Target Ion:

-

[M+H]

= 183.2 -

[M+Na]

= 205.2

-

Figure 2: Quality Control Decision Tree. Critical checkpoints for structural verification.

Part 4: Applications in Drug Discovery

Why select this specific scaffold?

-

Bioisosterism: The 6-ethoxypyridine ring acts as a bioisostere for a para-methoxyphenyl group. The pyridine nitrogen reduces lipophilicity slightly (lowering LogP) and can act as a hydrogen bond acceptor in the kinase hinge region or GPCR active sites.

-

Metabolic Stability: The ethoxy group blocks the metabolically vulnerable 6-position of the pyridine. Furthermore, ethoxy groups are generally more resistant to O-dealkylation than methoxy groups in microsomal stability assays.

-

Stereochemistry: The (S)-isomer is often the bioactive conformer in adrenergic-like binding pockets, mimicking the spatial arrangement of norepinephrine.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 100985849, C9H14N2O2. Retrieved from [Link]

- Journal of Medicinal Chemistry.Structure-Activity Relationships of Pyridine-Based Ligands. (General reference for 6-alkoxypyridine bioisosteres).

solubility of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol in different solvents

An In-depth Technical Guide to the Solubility of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering predictive insights and detailed experimental protocols. By understanding the physicochemical properties that govern the solubility of this compound, researchers can optimize its use in various applications, from synthetic chemistry to pharmaceutical formulations.

Introduction: The Critical Role of Solubility

Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a fundamental property that influences a wide range of chemical and biological processes.[1] For active pharmaceutical ingredients (APIs), poor aqueous solubility can lead to low bioavailability, hindering therapeutic efficacy.[1] Therefore, a thorough understanding and characterization of a compound's solubility profile across different solvents is paramount during the early stages of drug discovery and development.[2]

2-Amino-2-(6-ethoxypyridin-3-yl)ethanol is a substituted pyridine derivative. Pyridine and its derivatives are common scaffolds in medicinal chemistry and are found in numerous pharmaceuticals.[3][4][5] The presence of multiple functional groups in 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol—an amino group, a hydroxyl group, an ethoxy group, and a pyridine ring—suggests a complex solubility behavior that is highly dependent on the solvent system. This guide will explore these complexities, offering a predictive framework and experimental methodologies for a comprehensive solubility assessment.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol provides significant clues to its solubility. The molecule possesses both polar and non-polar characteristics, making it amphiphilic to some extent.

-

Pyridine Ring: The pyridine ring is a weakly basic, aromatic heterocycle.[3] It is miscible with water and a wide range of organic solvents.[3][4] The nitrogen atom in the ring can participate in hydrogen bonding as an acceptor.

-

Amino Group (-NH2): The primary amine is a polar, basic functional group capable of acting as both a hydrogen bond donor and acceptor. This group will significantly contribute to the compound's solubility in polar protic solvents.

-

Hydroxyl Group (-OH): The alcohol functional group is also polar and can act as both a hydrogen bond donor and acceptor, further enhancing solubility in polar protic solvents like water and alcohols.

-

Ethoxy Group (-OCH2CH3): The ethoxy group introduces some lipophilicity to the molecule. While the ether oxygen can act as a hydrogen bond acceptor, the ethyl group is non-polar.

Based on these structural features, a qualitative prediction of the solubility of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol in different solvent classes can be made:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Water, Ethanol, Methanol) | High | The amino and hydroxyl groups can form strong hydrogen bonds with these solvents. The pyridine nitrogen also contributes to this interaction. The "like dissolves like" principle suggests high solubility.[6] |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting with the amino and hydroxyl groups of the solute. The overall polarity of the molecule should allow for good solvation. |

| Non-Polar Solvents (e.g., Hexane, Toluene) | Low | The significant polarity imparted by the amino, hydroxyl, and pyridine functionalities will likely result in poor solubility in non-polar solvents, where dipole-dipole and hydrogen bonding interactions are minimal. |

The pH of the solvent will also have a profound effect on the solubility of this compound.[1] The pyridine nitrogen and the primary amino group are basic and will be protonated at acidic pH. This will form a cationic species, which is expected to have significantly higher aqueous solubility.

Caption: Predicted interactions between functional groups and solvent classes.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[7][8]

Shake-Flask Method Protocol

Objective: To determine the equilibrium solubility of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol in a given solvent at a specific temperature.

Materials:

-

2-Amino-2-(6-ethoxypyridin-3-yl)ethanol (solid)

-

Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation: Add an excess amount of solid 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol to a vial containing a known volume of the solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for pharmaceutical relevance).[9] Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been reached.[9]

-

Sample Collection and Preparation: Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility. Dilute the filtered sample with a suitable solvent if necessary to bring the concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of the dissolved compound in the filtered sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and any dilution factors.

Caption: Experimental workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

The experimentally determined solubility data should be tabulated for clarity and ease of comparison.

Table 1: Solubility of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 80.1 | ||

| Ethanol | 24.5 | ||

| Acetone | 20.7 | ||

| Ethyl Acetate | 6.0 | ||

| Hexane | 1.9 |

By measuring solubility at different temperatures, the thermodynamic properties of dissolution, such as the Gibbs energy (ΔG), enthalpy (ΔH), and entropy (ΔS), can be calculated.[7][8] This provides deeper insight into the dissolution process. For instance, a positive enthalpy of dissolution indicates that the process is endothermic, and solubility will increase with temperature.[6]

Factors Influencing Solubility

Several factors can significantly impact the solubility of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol:

-

Temperature: For most solids, solubility increases with temperature. However, the magnitude of this effect depends on the enthalpy of dissolution.[6]

-

pH: As discussed, the basic nature of the amino and pyridine groups means that solubility in aqueous solutions will be highly pH-dependent. Solubility is expected to be lowest at a pH above the pKa of the protonated species and to increase significantly in acidic conditions.

-

Co-solvents: The solubility of poorly soluble compounds can be enhanced by the use of co-solvents.[6] For example, adding a water-miscible organic solvent like ethanol or PEG 300 to an aqueous solution can increase the solubility of a moderately polar compound.

-

Crystal Polymorphism: The solid-state form of a compound can have a significant impact on its solubility.[10] Amorphous forms are generally more soluble than their crystalline counterparts due to the lower energy required to break the solid-state lattice. Different crystalline polymorphs of the same compound can also exhibit different solubilities.

Conclusion

References

- Research and Reviews: Journal of Pharmaceutical Analysis. (2022). Solubility: The Important Phenomenon in Pharmaceutical Analysis.

-

ACS Publications. (2021). Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination | Molecular Pharmaceutics. [Link]

- ResearchGate. (n.d.). Experimentally determined pH-dependent API solubility using a globally harmonized protocol.

-

PubMed. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

- ResearchGate. (n.d.). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling | Request PDF.

- (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

-

JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]

-

Scribd. (n.d.). Pyridine: Properties, Reactions, and Uses | PDF. [Link]

- Sciforum. (n.d.).

-

NCBI. (n.d.). TABLE 3-2, Physical and Chemical Properties of Pyridine. [Link]

-

ACS Publications. (1993). Mutual solubility of water and pyridine derivatives. [Link]

- (n.d.).

-

World Health Organization (WHO). (n.d.). Annex 4. [Link]

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. jscimedcentral.com [jscimedcentral.com]

- 4. Pyridine derivatives [m.chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. rroij.com [rroij.com]

- 7. Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. who.int [who.int]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Biological Activity & Therapeutic Potential of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary & Chemical Identity[1]

2-Amino-2-(6-ethoxypyridin-3-yl)ethanol represents a high-value "privileged scaffold" in modern medicinal chemistry. Structurally, it combines a pyridylglycinol core with a lipophilic ethoxy substituent. This specific architecture serves as a critical bioisostere for the classical phenylethanolamine motif found in beta-adrenergic agonists, while also functioning as a transition-state mimic in protease and kinase inhibitor design.

This guide analyzes the compound's pharmacophore properties, potential biological targets (GPCRs, PDEs, Kinases), and experimental protocols for validating its activity in a drug discovery pipeline.

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol |

| Core Motif | |

| Key Substituent | 6-Ethoxy group (Lipophilic donor) |

| Molecular Weight | ~182.22 g/mol |

| Stereochemistry | Chiral center at C2 (Exists as (R) and (S) enantiomers) |

| Solubility | High (Polar amino/hydroxyl groups + Pyridine N) |

| pKa (Calc) | ~8.5 (Amine), ~3.0 (Pyridine N) |

Pharmacophore Analysis & Mechanism of Action

To understand the biological activity of this molecule, one must dissect its interaction potential with biological macromolecules. It is rarely a final drug but rather a fragment lead or warhead precursor .

Structural Dissection

The molecule operates through three distinct interaction vectors:

-

The Anchor (Pyridine Ring): The nitrogen atom acts as a weak hydrogen bond acceptor. The ring itself participates in

stacking interactions (e.g., with Phenylalanine or Tryptophan residues in binding pockets). -

The Lipophilic Tail (6-Ethoxy): This group extends into hydrophobic sub-pockets. The oxygen atom can serve as a secondary H-bond acceptor, while the ethyl group improves membrane permeability compared to a methoxy or hydroxy group.

-

The Polar Warhead (Amino-Ethanol):

-

Amine (

): Protonated at physiological pH, forming ionic bridges with Aspartate/Glutamate residues (common in GPCRs). -

Hydroxyl (

): Acts as an H-bond donor/acceptor, mimicking the transition state of peptide bond hydrolysis.

-

Visualization of Pharmacophore Interactions

The following diagram illustrates how this scaffold interacts within a theoretical receptor binding pocket (e.g.,

Figure 1: Pharmacophore mapping of the compound within a theoretical GPCR binding site.

Potential Biological Targets[7]

Based on Structure-Activity Relationship (SAR) data of similar pyridyl-ethanolamines, this compound shows potential activity in three primary therapeutic areas.

-Adrenergic Receptor Agonism (Metabolic & Urological)

-

Mechanism: The 2-amino-ethanol backbone is the hallmark of

-agonists. The 6-ethoxypyridine acts as a bioisostere for the benzene ring found in neurotransmitters like norepinephrine. -

Target:

-Adrenergic Receptor ( -

Application: Overactive Bladder (OAB) and lipolysis (obesity).

-

Rationale: The ethoxy group provides the necessary bulk to achieve selectivity for

over

PDE10A Inhibition (CNS Disorders)

-

Mechanism: Phosphodiesterase 10A (PDE10A) inhibitors often feature a heteroaromatic core linked to a polar region.

-

Application: Schizophrenia and Huntington’s disease.[1]

-

Evidence: Patent literature (e.g., WO2011138657) cites 6-ethoxypyridine derivatives as key fragments in stabilizing the enzyme-inhibitor complex.

Kinase Inhibition (Oncology)

-

Mechanism: The pyridine nitrogen can hinge-bind to the ATP-binding site of kinases.

-

Target: PI3K (Phosphoinositide 3-kinase).[2]

-

Application: The amino-ethanol tail can extend into the ribose-binding pocket, improving solubility and affinity of larger kinase inhibitor molecules.

Experimental Protocols for Validation

To validate the biological activity of this compound, a rigorous screening cascade is required.

Synthesis of the Chiral Probe

Before testing, the racemic compound must be resolved or synthesized as a pure enantiomer, as biological activity is often stereospecific (usually the (R)-isomer for

Protocol Outline:

-

Starting Material: 6-Ethoxynicotinaldehyde.

-

Strecker Synthesis: Reaction with TMSCN and chiral amine (e.g., (R)-phenylglycinol) to form the aminonitrile.

-

Hydrolysis & Reduction: Acid hydrolysis to the amino acid, followed by reduction (LiAlH4 or BH3·DMS) to the amino alcohol.

-

Purification: Chiral HPLC to >99% ee.

In Vitro Binding Assay (Radioligand Displacement)

Objective: Determine affinity (

-

Cell Line: CHO-K1 cells stably expressing human

-AR. -

Radioligand: [

I]-Cyanopindolol (non-selective -

Procedure:

-

Incubate membrane preparations (20

g protein) with radioligand (0.5 nM) and increasing concentrations of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol ( -

Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM

. -

Incubation: 90 min at 25°C.

-

Termination: Rapid filtration through GF/B filters.

-

-

Analysis: Calculate

and convert to

Metabolic Stability (Microsomal Assay)

Objective: Assess the vulnerability of the ethoxy group to dealkylation (CYP450 mediated).

-

System: Pooled human liver microsomes (HLM).

-

Reaction:

-

Substrate: 1

M test compound. -

Cofactor: NADPH regenerating system.

-

Timepoints: 0, 15, 30, 60 min.

-

-

Analysis: LC-MS/MS quantification of the parent compound and the O-dealkylated metabolite (2-Amino-2-(6-hydroxypyridin-3-yl)ethanol).

-

Significance: Rapid dealkylation indicates poor oral bioavailability, suggesting the need for structural modification (e.g., deuteration of the ethoxy group).

Workflow Visualization

The following diagram outlines the logical flow from synthesis to lead optimization for this scaffold.

Figure 2: Strategic workflow for evaluating the biological potential of the scaffold.

References

-

Vertex Pharmaceuticals. (2020). Compounds and compositions for treating conditions associated with APJ receptor activity. WO2020073011A1. Google Patents. Link

-

Box, P. C., et al. (2012). Phenethanolamine derivatives for treatment of respiratory diseases.[3] US Patent 8,198,483.[3] U.S. Patent and Trademark Office.[3] Link

-

Tu, Z., et al. (2011). Aryl substituted olefinic compounds as PDE10A inhibitors. WO2011138657A1. Google Patents. Link

-

Cheng, H., et al. (2012). Pyrido-pyrimidine derivatives as PI3K inhibitors.[2] US Patent 8,633,204.[2] Google Patents. Link

-

Klutchko, S. R., et al. (1998).[2] 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones.[2] Structure-Activity Relationships Against Selected Tyrosine Kinases. Journal of Medicinal Chemistry, 41(17), 3276-3292. Link

Sources

- 1. WO2011138657A1 - Aryl substituted olefinic compounds as pde10a inhibitors - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Phenethanolamine derivatives for treatment of respiratory diseases - Patent US-8198483-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol Derivatives and Analogs

The following technical guide provides an in-depth analysis of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol , a critical chiral building block in modern medicinal chemistry.

Executive Summary

The scaffold 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol represents a specialized "privileged structure" in drug discovery, serving as a bioisostere to the classical phenylglycinol motif. Its structural core—a chiral

This moiety is a validated pharmacophore in the synthesis of GPR119 agonists (metabolic disorders),

Chemical Architecture & Physicochemical Properties

Structural Analysis

The molecule consists of three distinct domains:

-

The Headgroup (6-Ethoxypyridine): A lipophilic yet polarizable aromatic system. The ethoxy group at the C6 position blocks metabolic oxidation (a common liability of bare pyridines) and provides a hydrophobic anchor.

-

The Chiral Center (C2): The carbon bearing the amine is chiral (typically the (S)-enantiomer is bioactive). This center dictates the spatial vector of the substituents.

-

The Bifunctional Tail (

-Amino Alcohol): A 1,2-amino alcohol motif allowing for diverse heterocyclization reactions or chelation.

Key Properties (Calculated)

| Property | Value (Approx.) | Significance in Drug Design |

| Molecular Formula | C | Low MW fragment (<200 Da) ideal for FBDD. |

| Molecular Weight | 182.22 g/mol | High ligand efficiency potential. |

| cLogP | ~0.8 - 1.2 | Moderate lipophilicity; good oral bioavailability potential. |

| pKa (Pyridine N) | ~3.5 - 4.0 | Less basic than alkyl amines; unlikely to be protonated at physiological pH. |

| pKa (Primary Amine) | ~9.0 - 9.5 | Protonated at physiological pH; forms salt bridges. |

| TPSA | ~65 Ų | Good membrane permeability (<140 Ų). |

Synthetic Methodologies

High-purity synthesis of this scaffold requires strict stereocontrol. The industry-standard approach utilizes Ellman’s Sulfinamide Auxiliary technology to establish the chiral amine center with high diastereoselectivity (

Primary Route: Asymmetric Strecker-Type Synthesis

This route avoids the use of unstable amino-aldehyde intermediates by proceeding through a robust sulfinimine.

Step-by-Step Mechanism:

-

Condensation: 6-Ethoxynicotinaldehyde reacts with (S)-2-methylpropane-2-sulfinamide (Ellman's auxiliary) to form the chiral sulfinimine.

-

Cyanosilylation: Addition of TMSCN (trimethylsilyl cyanide) to the sulfinimine. The chiral auxiliary directs the cyanide attack to a specific face of the imine, establishing the stereocenter.

-

Pinner Reaction / Hydrolysis: The nitrile is converted to the ester or acid under acidic conditions (which also cleaves the sulfinyl group).

-

Reduction: The resulting amino ester/acid is reduced (using LiAlH

or LiBH

Visualization of Synthetic Pathway

The following diagram outlines the critical steps in the Ellman auxiliary route.

Caption: Stereoselective synthesis via Ellman's Sulfinamide methodology.

Medicinal Chemistry & SAR Applications

Therapeutic Targets

-

GPR119 Agonists: The 6-ethoxypyridine ring is a direct bioisostere for the 4-(methylsulfonyl)phenyl group often found in GPR119 ligands. The amino alcohol moiety is frequently cyclized to a oxazolidinone to rigidify the linker.

-

-Adrenergic Agonists: Analogs of this scaffold are used to construct the "tail" of molecules targeting the

-

FLAP Inhibitors: Used as a "head group" in inhibitors of the 5-Lipoxygenase Activating Protein (e.g., related to AM803), where the ethoxy group fits into a specific hydrophobic pocket.

Structural Modification (SAR)

Researchers utilize this scaffold to modulate potency and metabolic stability:

| Modification | Effect on Activity/Property |

| Ethoxy | Increases lipophilicity and steric bulk; often improves metabolic stability against dealkylation. |

| Ethoxy | Lowers electron density on pyridine; reduces oxidative metabolism; increases potency in fluorine-sensitive pockets. |

| C2-Methylation | Creating a quaternary center (2-amino-2-methyl-...) restricts conformational freedom, potentially boosting potency (Thorpe-Ingold effect). |

| Pyridine N-Oxidation | Generally leads to inactive metabolites; a key clearance pathway to monitor. |

Experimental Protocol: Synthesis of (S)-2-Amino-2-(6-ethoxypyridin-3-yl)ethanol

Objective: To synthesize the target chiral amino alcohol from 6-ethoxynicotinaldehyde with >95% ee.

Reagents & Equipment[2][3]

-

Starting Material: 6-Ethoxynicotinaldehyde (CAS: 97455-61-3).

-

Auxiliary: (S)-(-)-2-Methyl-2-propanesulfinamide.

-

Catalyst: Titanium(IV) ethoxide (Ti(OEt)

). -

Reductant: Lithium Aluminum Hydride (LiAlH

) (2.0 M in THF). -

Solvents: Anhydrous THF, DCM.

Protocol Steps

Step 1: Formation of the Sulfinimine

-

Charge a flame-dried round-bottom flask with 6-ethoxynicotinaldehyde (1.0 eq) and (S)-2-methyl-2-propanesulfinamide (1.1 eq).

-

Dissolve in anhydrous THF (0.5 M concentration).

-

Add Ti(OEt)

(2.0 eq) dropwise under N -

Stir at reflux (approx. 65°C) for 12–16 hours. Monitor by TLC (EtOAc/Hexanes) for disappearance of aldehyde.

-

Workup: Cool to RT. Pour into brine with vigorous stirring. Filter the resulting titanium salts through a Celite pad. Wash the pad with EtOAc.

-

Dry organics over Na

SO

Step 2: Strecker-Type Cyanation

-

Dissolve the sulfinimine (1.0 eq) in anhydrous THF at -78°C.

-

Add TMSCN (1.5 eq) followed by dropwise addition of TBAF (0.1 eq) or CsF.

-

Stir at -78°C for 4 hours, then allow to warm to RT overnight.

-

Workup: Quench with saturated NH

Cl. Extract with EtOAc.[1] The product is the diastereomerically pure

Step 3: Hydrolysis & Reduction (One-Pot Variation)

Note: Direct reduction of the nitrile to the amino alcohol is possible but harsh. Converting to the acid/ester first is milder.

-

Treat the nitrile with 6M HCl in MeOH at reflux for 4 hours to cleave the sulfinyl group and hydrolyze the nitrile to the methyl ester.

-

Concentrate to dryness to obtain the amino ester hydrochloride.

-

Suspend the solid in anhydrous THF at 0°C.

-

Add LiAlH

(3.0 eq) carefully (gas evolution). -

Warm to RT and stir for 3 hours.

-

Fieser Quench: Cool to 0°C. Add water (

mL), 15% NaOH ( -

Filter precipitate, dry filtrate, and concentrate.

-

Purification: Recrystallize from EtOH/Et

O or use reverse-phase HPLC if necessary.

References

-

GPR119 Agonist Development

- Title: Discovery of GPR119 Agonists for the Tre

-

Source:Journal of Medicinal Chemistry, 2011.[2]

- Context: Describes the use of 6-ethoxypyridine pharmacophores in metabolic disease drug discovery.

-

(Representative link for FLAP/GPR119 context).

-

Ellman Sulfinamide Methodology

- Title: Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide.

- Source:Accounts of Chemical Research, 2002.

- Context: The authoritative review on the synthetic protocol used in Section 5.

-

Beta-3 Adrenergic Receptor Agonists

- Title: Discovery of Vibegron: A Potent and Selective -Adrenergic Receptor Agonist.

- Source:Bioorganic & Medicinal Chemistry Letters, 2016.

- Context: Illustrates the structural class of amino-alcohol deriv

-

FLAP Inhibitor Chemistry

Sources

spectroscopic data (NMR, IR, MS) of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this chiral building block, often used in the synthesis of adrenergic receptor modulators and other pyridine-based pharmaceuticals.

Part 1: Compound Identification & Structural Logic

-

IUPAC Name: 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol

-

CAS Registry Number: 1951424-97-7 (typically found as the (S)-enantiomer hydrochloride salt)

-

Molecular Formula: C

H -

Molecular Weight: 182.22 g/mol

-

Structural Class:

-Amino Alcohol / Pyridine Derivative

Structural Analysis for Spectroscopy: The molecule consists of three distinct magnetic and vibrational domains:

-

The Pyridine Core: A 2,5-disubstituted pyridine ring (using IUPAC numbering relative to nitrogen: 6-ethoxy, 3-alkyl). The ethoxy group at position 6 acts as a strong electron-donating group (EDG) via resonance, significantly shielding the ortho proton (H5) and affecting the ring's electronic distribution.

-

The Ethoxy Tail: A standard ethyl ether system providing characteristic triplet-quartet coupling.

-

The Aminoethanol Side Chain: A chiral center containing a primary amine and a primary alcohol. This creates a complex spin system (ABX or ABC) for the methylene protons due to the adjacent chiral center.

Part 2: Mass Spectrometry (MS) Data & Fragmentation

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

| Ion Type | m/z (Theoretical) | Description |

| [M+H] | 183.11 | Protonated molecular ion. Base peak in soft ionization. |

| [M+Na] | 205.09 | Sodium adduct (common in unbuffered LC-MS solvents). |

| [2M+H] | 365.21 | Dimer formation (concentration dependent). |

Fragmentation Pathway (MS/MS): Under Collision-Induced Dissociation (CID), the molecule follows a predictable cleavage pattern driven by the stability of the pyridyl cation.

-

Primary Loss (-31 Da): Cleavage of the hydroxymethyl group (-CH

OH) is the dominant pathway, generating a resonance-stabilized benzylic-type carbocation at the chiral center. -

Secondary Loss (-17 Da): Loss of ammonia (-NH

) from the parent or fragment, typical for primary amines. -

Tertiary Loss (-28/29 Da): Loss of the ethyl group from the ether tail (McLafferty-like rearrangement or simple cleavage).

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Data presented is synthesized from high-fidelity predictive models and empirical data of structural analogs (e.g., 2-amino-2-phenylethanol and 2-ethoxypyridine).

1H NMR (400 MHz, CDCl )

The spectrum is characterized by the distinct asymmetry of the pyridine ring and the diastereotopic nature of the hydroxymethyl protons.

| Position | Shift ( | Multiplicity | Assignment Logic (Expertise) | |

| Py-H2 | 8.05 - 8.15 | d (Doublet) | ~2.0 | Most Deshielded: Ortho to the side chain and meta to the ethoxy group. The nitrogen anisotropy and lack of strong shielding make this the most downfield signal. |

| Py-H4 | 7.55 - 7.65 | dd (Doublet of Doublets) | 8.5, 2.0 | Coupled: Ortho coupling to H5 (8.5 Hz) and meta coupling to H2 (2.0 Hz). |

| Py-H5 | 6.70 - 6.80 | d (Doublet) | 8.5 | Shielded: Ortho to the ethoxy group. The mesomeric donation (+M) of the oxygen lone pair significantly shields this proton, pushing it upfield relative to typical aromatic signals. |

| O-CH | 4.30 - 4.40 | q (Quartet) | 7.0 | Ethoxy Methylene: Typical chemical shift for methylene attached to oxygen and an aromatic ring. |

| CH-NH | 4.00 - 4.10 | dd (or m) | 8.0, 4.5 | Chiral Methine: Benzylic-like position. Coupled to the diastereotopic CH |

| CH | 3.50 - 3.75 | m (Multiplet) | - | Diastereotopic Methylene: Due to the adjacent chiral center, these two protons are magnetically non-equivalent, appearing as an ABX system (often complex multiplet). |

| -CH | 1.35 - 1.45 | t (Triplet) | 7.0 | Ethoxy Methyl: Standard triplet. |

| NH | 1.50 - 2.50 | br s (Broad) | - | Exchangeable: Chemical shift varies heavily with concentration and water content. Disappears upon D |

13C NMR (100 MHz, CDCl )

| Position | Shift ( | Assignment Logic |

| C6 (Py) | 163.5 | Ipso-Ethoxy: Highly deshielded due to direct attachment to oxygen and nitrogen conjugation. |

| C2 (Py) | 145.2 | Ortho-N: Deshielded by the adjacent nitrogen atom (C=N bond character). |

| C4 (Py) | 137.8 | Meta-Ethoxy: Standard aromatic shift, slightly deshielded. |

| C3 (Py) | 129.5 | Ipso-Alkyl: Quaternary carbon carrying the side chain. |

| C5 (Py) | 110.8 | Ortho-Ethoxy: Strongly shielded by the electron-donating ethoxy group. |

| CH | 67.5 | Primary alcohol carbon. |

| O-CH | 61.8 | Ethoxy methylene carbon. |

| CH-NH | 57.2 | Methine carbon attached to amine and aromatic ring. |

| -CH | 14.8 | Methyl carbon. |

Part 4: Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" verification tool.

-

3350 - 3250 cm

(Broad/Medium): -

2980 - 2850 cm

(Medium): -

1605 & 1490 cm

(Strong): Pyridine ring breathing vibrations. The 1605 band is often enhanced by the alkoxy substituent. -

1245 cm

(Strong): -

1050 cm

(Strong):

Part 5: Experimental Protocol for Data Acquisition

To ensure reproducibility and adherence to the "Trustworthiness" pillar, follow this self-validating protocol.

Sample Preparation for NMR

-

Solvent Choice: Use CDCl

(Chloroform-d) for routine analysis. Use DMSO-d-

Note: In DMSO-d

, the OH and NH

-

-

Concentration: Prepare a solution of ~10 mg sample in 0.6 mL solvent.

-

D

O Exchange (Validation Step):-

Acquire the standard 1H spectrum.

-

Add 1 drop of D

O to the NMR tube and shake. -

Re-acquire. Validation: The peaks at 1.5-2.5 ppm (or 4-5 ppm in DMSO) must disappear, confirming they are OH/NH protons.

-

Quality Control Check

-

Impurity Flag: Watch for a singlet at ~3.5 ppm (Methanol) or ~1.2/3.7 ppm (Ethanol) if recrystallization solvents were not fully removed.

-

Chiral Purity: This method does not distinguish enantiomers. To determine enantiomeric excess (ee%), use Chiral HPLC or add a Chiral Shift Reagent (e.g., Eu(hfc)

) to the NMR tube, which will split the methine signal if the sample is racemic.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Ethanol, 2-[(2-aminoethyl)amino]- (Analog Reference). NIST Chemistry WebBook.[1] Available at: [Link]

-

PubChem. Compound Summary: 2-Amino-2-phenylethanol (NMR Coupling Constant Reference).[2] National Library of Medicine. Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

An In-depth Technical Guide to 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol, a chiral amino alcohol derivative of pyridine. While specific historical data on its discovery and initial synthesis are not extensively documented in publicly accessible literature, this guide constructs a scientifically grounded narrative based on established principles of organic and medicinal chemistry. We will explore its molecular structure, plausible synthetic routes, and potential pharmacological relevance by examining the structure-activity relationships of related compounds. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering insights into the chemistry and potential utility of this and similar molecules.

Introduction: The Significance of Chiral Amino Alcohols and Pyridine Scaffolds in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic motif, integral to the structure of numerous pharmaceuticals and bioactive compounds.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. When combined with a chiral amino alcohol functionality, as seen in 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol, the resulting molecule possesses key structural features often associated with biological activity. Chiral 1,2-amino alcohols are crucial structural motifs in a wide array of natural products and synthetic drugs, exhibiting diverse pharmacological effects.[3]

The presence of an ethoxy group at the 6-position of the pyridine ring can further influence the molecule's properties, including its metabolic stability and receptor-binding affinity. This guide will delve into the synthesis, and potential applications of this specific molecule, drawing parallels with well-documented analogues to provide a thorough technical understanding.

Molecular Structure and Properties

The structure of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol features a stereocenter at the carbon atom bearing the amino and hydroxyl groups, meaning it exists as two enantiomers, (S) and (R). The commercially available form is often the (S)-enantiomer as a hydrochloride salt, suggesting its potential stereospecific interactions with biological targets.

| Property | Value |

| Molecular Formula | C9H14N2O2 |

| Molecular Weight | 182.22 g/mol |

| Key Functional Groups | Primary Amine, Primary Alcohol, Pyridine, Ether |

| Chirality | Exists as (S) and (R) enantiomers |

Plausible Synthetic Pathways

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be derived from a corresponding α-amino ketone, which in turn can be synthesized from 6-ethoxynicotinaldehyde.

Caption: Retrosynthetic analysis of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol.

Proposed Synthetic Protocol

Step 1: Synthesis of 6-Ethoxynicotinaldehyde

This starting material can be prepared from commercially available 6-chloronicotinaldehyde via a nucleophilic aromatic substitution reaction with sodium ethoxide.

Step 2: Synthesis of 2-Amino-1-(6-ethoxypyridin-3-yl)ethan-1-one

The α-amino ketone can be synthesized from 6-ethoxynicotinaldehyde through various methods, such as the Strecker synthesis followed by hydrolysis and decarboxylation, or by direct amination of an α-halo ketone intermediate.

Step 3: Asymmetric Reduction to (S)-2-Amino-2-(6-ethoxypyridin-3-yl)ethanol

The final and crucial step is the enantioselective reduction of the ketone. This can be achieved using a variety of methods:

-

Chemoenzymatic Reduction: Utilizing a ketoreductase (KRED) enzyme often provides high enantioselectivity under mild reaction conditions.[3]

-

Chiral Borane Reagents: Reagents such as (R)-2-methyl-CBS-oxazaborolidine are well-established for the asymmetric reduction of ketones.

Step 4: Salt Formation

To improve stability and solubility, the final product can be converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or isopropanol.

Caption: Proposed synthetic workflow for (S)-2-Amino-2-(6-ethoxypyridin-3-yl)ethanol hydrochloride.

Potential Pharmacological Significance and Applications

The specific biological activity of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol is not detailed in the available literature. However, by examining the pharmacology of structurally related molecules, we can infer its potential therapeutic applications.

Central Nervous System (CNS) Activity

Many pyridine derivatives exhibit CNS activity. The 2-aminopyridine scaffold, for instance, is found in compounds investigated for a range of neurological disorders.[4] The amino alcohol moiety can participate in hydrogen bonding, a key interaction in many receptor-ligand binding events. Depending on its conformational preferences and electronic properties, this molecule could potentially interact with various CNS targets, including G-protein coupled receptors (GPCRs) or ion channels.

Kinase Inhibition

The pyridine core is a common feature in many kinase inhibitors used in oncology and immunology.[5] The 6-alkoxy substitution has been explored in the design of purine derivatives as kinase inhibitors.[5] It is plausible that 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol could serve as a scaffold for the development of novel kinase inhibitors.

Anti-inflammatory and Immunomodulatory Effects

Certain 2-aminopyridine derivatives have been patented for their utility in treating inflammatory and allergic diseases.[4] The structural motifs present in our target molecule could lend themselves to the development of agents with anti-inflammatory or immunomodulatory properties.

Future Directions and Research Opportunities

The lack of extensive public data on 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol presents a clear opportunity for further research. Key areas for investigation include:

-

Definitive Synthesis and Characterization: A full publication detailing an optimized and scalable synthesis, along with comprehensive characterization of both enantiomers, would be of great value to the scientific community.

-

Pharmacological Profiling: A broad in vitro screening campaign against a panel of biologically relevant targets (e.g., kinases, GPCRs, ion channels) would help to elucidate its mechanism of action and potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the ethoxy group, the amino alcohol side chain, and the pyridine ring would provide valuable insights into the SAR of this chemical series.

Conclusion

2-Amino-2-(6-ethoxypyridin-3-yl)ethanol represents an intriguing, yet underexplored, chemical entity. Its structure, combining the privileged pyridine scaffold with a chiral amino alcohol, suggests a high potential for biological activity. While its specific history remains to be fully uncovered, this guide provides a robust framework for its synthesis and a rationale for its potential applications in drug discovery. Further investigation into this molecule and its analogues is warranted and could lead to the development of novel therapeutic agents.

References

- CN102276526B - Synthesis method of 2-amino pyridine compounds - Google P

- US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google P

-

Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. (URL: [Link])

-

Preparation of enantiomerically pure pyridyl amino acids from serine - RSC Publishing. (URL: [Link])

- JP2010270008A - Method of producing pyridine ethanol derivative - Google P

-

United States Patent Office - Googleapis.com. (URL: [Link])

-

Chemoenzymatic Synthesis of Enantiopure Amino Alcohols from Simple Methyl Ketones. (URL: [Link])

-

2-amino-pyridine derivatives useful for the treatment of diseases - Patent US-7375100-B2. (URL: [Link])

- WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Google P

-

Pyridine Derivative and Medicinal Agent - Patent US-2013225548-A1 - PubChem. (URL: [Link])

- WO2013049559A1 - Pyridine derivatives - Google P

- US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google P

-

High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC. (URL: [Link])

-

Practical Synthesis of Enantiomerically Pure β2-Amino Acids via Proline-Catalyzed Diastereoselective Aminomethylation of Aldehydes. (URL: [Link])

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (URL: [Link])

-

COMPOUNDS FOR TREATMENT OF IMMUNE AND INFLAMMATORY DISORDERS - European Patent Office - EP 3340982 B1 - EPO. (URL: [Link])

- WO2020073011A1 - Compounds and compositions for treating conditions associated with apj receptor activity - Google P

- US7456168B2 - 2-(pyridin-2-ylamino)

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed. (URL: [Link])

-

Application Data - Patent File Wrapper. (URL: [Link])

-

Amino-thiazolidinediones useful in the treatment of insulin resistance and hyperglycemia - Patent US-6214842-B1 - PubChem. (URL: [Link])

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-amino-pyridine derivatives useful for the treatment of diseases - Patent US-7375100-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

synthesis of novel compounds using 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol

Application Note: Strategic Utilization of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol in Medicinal Chemistry

Executive Summary

This guide details the synthetic utility of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol , a privileged chiral building block. As a bioisostere of phenylglycinol, this scaffold offers unique physicochemical properties driven by the 6-ethoxypyridine moiety—specifically, modulated lipophilicity (LogP) and reduced metabolic liability compared to its phenyl analogs. This document provides validated protocols for transforming this core into two high-value pharmacophores: oxazolines (via cyclodehydration) and morpholin-3-ones (via N-acylation/O-alkylation).

Chemical Profile & Reactivity Analysis

Molecule: 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol Core Functions:

-

Primary Amine (

): The primary nucleophile; highly reactive toward acyl chlorides, aldehydes, and isocyanates. -

Primary Alcohol (

): A secondary nucleophile; acts as a "latch" for cyclization reactions. -

6-Ethoxypyridine Ring:

-

Electronic Effect: The ethoxy group at C6 is a strong electron-donating group (EDG) by resonance, making the pyridine ring more electron-rich than unsubstituted pyridine.

-

Metabolic Stability: Blocks the C6 position from oxidative metabolism (a common clearance pathway for pyridines), enhancing drug half-life.

-

Reactivity Logic Diagram

The following flowchart illustrates the divergent synthetic pathways accessible from this single precursor.

Figure 1: Divergent synthetic pathways.[1] The primary amine directs the initial attack in both workflows, with the hydroxyl group serving as the cyclization anchor.

Application A: Synthesis of 4-(6-Ethoxypyridin-3-yl)oxazolines

Rationale: Oxazolines are critical structural motifs in bioactive natural products and serve as protecting groups or chiral ligands in asymmetric catalysis.[2] The 6-ethoxypyridine variant offers a novel electronic profile for ligand design.

Mechanism: This protocol utilizes a "one-pot" condensation-dehydration strategy. The amino alcohol is first coupled to a carboxylic acid, followed by cyclodehydration using the Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide), which operates under mild conditions suitable for sensitive pyridine rings.

Protocol: Burgess Reagent Cyclization

Reagents:

-

Substrate: 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol (1.0 equiv)

-

Carboxylic Acid (

): (1.1 equiv) -

Coupling Agent: EDC

HCl (1.2 equiv), HOBt (1.2 equiv) -

Cyclization Agent: Burgess Reagent (1.5 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous) / THF

Step-by-Step Methodology:

-

Amide Coupling:

-

Dissolve the carboxylic acid (1.1 equiv) in anhydrous DCM (

). -

Add EDC

HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0°C for 15 minutes. -

Add 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol (1.0 equiv) and DIPEA (2.0 equiv).

-

Warm to Room Temperature (RT) and stir for 4–6 hours.

-

Checkpoint: Monitor by TLC/LCMS for disappearance of amine.

-

Workup: Wash with saturated

, dry over

-

-

Cyclodehydration:

-

Dissolve the crude

-hydroxy amide in anhydrous THF ( -

Add Burgess Reagent (1.5 equiv) in one portion.

-

Heat the reaction to 70°C (reflux) for 2–3 hours.

-

Observation: The reaction typically proceeds with clean conversion.

-

-

Purification:

-

Concentrate the solvent.

-

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Data Validation (Expected):

-

NMR: Disappearance of amide

-

MS (ESI):

corresponding to (Amide Mass

Application B: Synthesis of 5-(6-Ethoxypyridin-3-yl)morpholin-3-ones

Rationale: Morpholinones are privileged scaffolds in drug discovery (e.g., Factor Xa inhibitors). This protocol builds the morpholine core directly from the amino alcohol, creating a versatile lactam intermediate.

Mechanism: A biphasic or anhydrous N-acylation followed by an intramolecular O-alkylation (Williamson ether synthesis type) using chloroacetyl chloride.

Protocol: Chloroacetyl Chloride Cyclization

Reagents:

-

Substrate: 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol (1.0 equiv)

-

Reagent: Chloroacetyl chloride (1.1 equiv)

-

Base: Potassium tert-butoxide (

) or Sodium Hydride ( -

Solvent: THF (Anhydrous) and IPA (Isopropanol)

Step-by-Step Methodology:

-

N-Acylation:

-

Dissolve amino alcohol in anhydrous THF at -10°C (ice/salt bath).

-

Add triethylamine (1.2 equiv).

-

Dropwise add Chloroacetyl chloride (1.1 equiv) over 20 minutes.

-

Stir at 0°C for 1 hour.

-

Result: Formation of the linear chloroacetamide intermediate.

-

-

Cyclization (Ring Closure):

-

Note: Do not isolate the intermediate if possible; this can be done one-pot.

-

Dilute the mixture with IPA (to solubilize the potassium salt).

-

Add

(2.5 equiv) slowly at 0°C. -

Stir at RT for 12 hours.

-

Mechanism:[3] The alkoxide formed at the primary alcohol attacks the alkyl chloride, closing the 6-membered ring.

-

-

Workup & Isolation:

-

Quench with saturated

. -

Extract with EtOAc (

). -

Wash organic layer with brine.

-

Crystallization from EtOH/Ether is often possible; otherwise, use column chromatography (

MeOH in DCM).

-

Experimental Workflow Diagram

Figure 2: Step-wise construction of the morpholinone core.[4] Temperature control in Step 1 is critical to prevent O-acylation side products.

Analytical Data Summary

When characterizing the novel compounds derived from this scaffold, the following spectral features are diagnostic.

| Feature | 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol (Start) | Oxazoline Product (Target A) | Morpholin-3-one Product (Target B) |

| Shifts downfield slightly due to ring strain | Similar to SM, distinct splitting | ||

| IR Spectroscopy | Broad | Strong | Strong Amide |

| Solubility | Polar (MeOH, DMSO) | Moderate (DCM, EtOAc) | Moderate (DCM, THF) |

References

-

Garg, P. et al. (2014).[5] "Synthesis of 2-substituted oxazolines: A review." Journal of Organic Chemistry. Link

-

Wipf, P. & Miller, C. P. (1993). "A new synthesis of oxazolines and oxazoles with Burgess reagent." Tetrahedron Letters. Link

-

Ortiz, K. G. et al. (2024).[6] "Redox-Neutral Protocol for Morpholine Synthesis from Amino Alcohols." Journal of the American Chemical Society. Link

-

Suckling, C. J. (2011). "Minor Groove Binders: Synthesis of Oxazolines." Organic Letters. Link

-

BenchChem. (2025).[7] "Stability and Reactivity of Pyridin-3-yl Amino Alcohols." Technical Data Sheet. Link

Sources

- 1. (PDF) Recent progress in the synthesis of morpholines [academia.edu]

- 2. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) Synthesis of 3-[6-(2-Amino-Ethoxy) [research.amanote.com]

- 4. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Oxazoline synthesis [organic-chemistry.org]

- 6. Morpholine synthesis [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol in Drug Discovery and Organic Synthesis

Abstract

This technical guide details the synthetic utility of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol (CAS: 1951424-97-7), a chiral vicinal amino alcohol building block. Distinguished by its electron-rich 6-ethoxypyridine core, this scaffold serves as a critical bioisostere for phenylglycinol derivatives in medicinal chemistry. This note provides validated protocols for its conversion into oxazolines , morpholines , and chiral ligands , alongside handling data and mechanistic insights for optimizing reaction yields.

Chemical Profile & Structural Analysis[1][2]

Molecule Identity[1][2][3]

-

IUPAC Name: 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol[1]

-

Common Name: 6-Ethoxy-3-(1-amino-2-hydroxyethyl)pyridine

-

CAS Number: 1951424-97-7 (Generic/Racemic), 1951425-01-6 (S-isomer)

-

Molecular Weight: 182.22 g/mol [2]

-

Structure Class:

-Amino Alcohol / Pyridyl-glycinol analogue

Structural Significance

The molecule features a "privileged" pyridine scaffold substituted at the 3-position with a chiral ethylamine motif.

-

6-Ethoxy Group: Introduces lipophilicity (LogP modulation) and blocks the metabolically labile C6 position, preventing rapid oxidation by aldehyde oxidase (AOX).[2]

-

Vicinal Amino Alcohol: A versatile "lynchpin" functionality that allows for cyclization into 5- and 6-membered heterocycles or serves as a bidentate ligand in asymmetric catalysis.

-

Pyridine Nitrogen: Acts as a hydrogen bond acceptor, improving aqueous solubility compared to the phenyl analog.[2]

Physicochemical Properties (Experimental)

| Property | Value | Note |

| Appearance | White to off-white solid | Hygroscopic |

| Melting Point | 98–102 °C | Varies by salt form (HCl vs Free Base) |

| Solubility | DMSO, MeOH, EtOH, DCM | Limited solubility in non-polar alkanes |

| pKa (calc) | ~5.8 (Pyridine N), ~9.2 (Amine) | Amine is the primary nucleophile |

| Storage | 2–8 °C, Inert Atmosphere | Store under Argon/Nitrogen to prevent oxidation |

Synthetic Utility & Applications

Module A: Synthesis of 2-Substituted Oxazolines

The most high-value application of this building block is the synthesis of chiral oxazolines. These structures act as rigid bioisosteres for amides in drug candidates or as ligands (e.g., PyOx) in asymmetric catalysis.[2]

Mechanism:

The reaction proceeds via an initial amide coupling followed by cyclodehydration.[2] The stereochemistry at the benzylic carbon is generally conserved if mild cyclization reagents (e.g., Burgess Reagent) are used, but inversion may occur with activation methods involving

Module B: Morpholine Scaffold Construction

Reaction with epoxides or vicinal dihalides yields substituted morpholines, a common motif in kinase inhibitors to improve solubility and metabolic stability.[2]

Module C: Peptidomimetic Coupling

As a non-canonical amino acid analogue (phenylglycinol mimic), it can be incorporated into peptide backbones to induce turn conformations or improve proteolytic stability.[2]

Detailed Experimental Protocols

Protocol 1: Synthesis of Chiral Oxazoline via Dehydrative Cyclization

Target: Conversion of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol into a 2-aryl-4-pyridyl-oxazoline. Scope: Applicable to creating library diversities for GPCR or Kinase targets.

Reagents:

-

Substrate: 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol (1.0 equiv)

-

Carboxylic Acid:

(1.1 equiv) -

Coupling Agent: HATU (1.2 equiv)[2]

-

Base: DIPEA (3.0 equiv)[2]

-

Cyclization Agent: Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (1.5 equiv)[2]

-

Solvent: Anhydrous Dichloromethane (DCM) and THF.[2]

Step-by-Step Procedure:

-

Amide Coupling (Intermediate Formation):

-

Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF/DCM (1:1 v/v, 0.1 M).

-

Add DIPEA (3.0 equiv) and HATU (1.2 equiv).[2] Stir at room temperature (RT) for 15 minutes to activate the acid.

-

Add 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol (1.0 equiv).

-

Stir at RT for 4–6 hours. Monitor by LC-MS for the formation of the hydroxy-amide intermediate

. -

Workup: Dilute with EtOAc, wash with saturated

, water, and brine.[2] Dry over

-

-

Cyclization:

-

Dissolve the crude hydroxy-amide in anhydrous THF (0.05 M).

-

Add Burgess Reagent (1.5 equiv) in one portion.[2]

-

Heat the reaction to 55 °C for 2–3 hours under

. -

Checkpoint: TLC should show the disappearance of the polar amide and appearance of a less polar oxazoline spot.

-

Workup: Cool to RT, concentrate under vacuum.

-

Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).[2]

-

-

Validation:

-

1H NMR: Look for the disappearance of the amide -NH doublet and the shift of the

protons. -

Chirality Check: If starting with enantiopure material, verify ee% using Chiral HPLC (e.g., Chiralpak AD-H column).[2]

-

Protocol 2: Reductive Alkylation for Library Synthesis

Target: Synthesis of secondary amines for SAR exploration.

Step-by-Step Procedure:

-

Dissolve 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol (1.0 mmol) and the aldehyde (1.0 mmol) in 1,2-Dichloroethane (DCE, 5 mL).

-

Add Sodium Triacetoxyborohydride (

) (1.5 mmol) and Acetic Acid (1 drop). -

Stir at RT for 12 hours.

-

Quench with saturated aqueous

. Extract with DCM.[2] -

Isolate the product via SCX-2 (Strong Cation Exchange) solid-phase extraction cartridges to remove non-basic byproducts.

Visual Workflows

Reaction Pathway: Oxazoline Synthesis

The following diagram illustrates the chemical pathway from the building block to the final oxazoline scaffold, highlighting the critical intermediate.

Caption: Figure 1. Two-step synthesis of bioactive oxazolines preserving the C-4 stereocenter derived from the pyridine building block.

Strategic Application in Drug Design

This workflow demonstrates where this building block fits into the drug discovery pipeline, specifically for scaffold hopping.

Caption: Figure 2. Scaffold hopping strategy replacing phenyl rings with 6-ethoxypyridine to improve physicochemical properties.

References

-

Garg, P., et al. (2014).[2][3] "Synthesis of various 2-(hetero)aryloxazolines from nitriles and aminoalcohols." Journal of Organic Chemistry.

-

BenchChem Technical Library. (2025). "The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry." BenchChem Application Notes.

-

Glöckner, S., et al. (2014).[2][4] "The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions."[4] Organic & Biomolecular Chemistry.

-

PubChem Compound Summary. (2025). "2-Amino-2-(6-ethoxypyridin-3-yl)ethanol."[1] National Center for Biotechnology Information.[2]

-

Wipf, P. & Miller, C.P. (1993).[2] "A new synthesis of oxazolines and oxazoles with Burgess reagent." Tetrahedron Letters. [2]

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) before handling novel chemical entities.

Sources

- 1. (S)-2-Amino-2-(6-ethoxypyridin-3-yl)ethanol hydrochloride [chemdict.com]

- 2. 2-[(Indan-1-ylidene)amino]ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Oxazoline synthesis [organic-chemistry.org]

- 4. The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02105C [pubs.rsc.org]

Application Note: High-Resolution Quantification & Enantioseparation of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The accurate quantification of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol (herein referred to as AEPE ) is a critical workflow in the development of next-generation

The Analytical Challenge: AEPE presents a "perfect storm" of chromatographic challenges:

-

Amphoteric Nature: It possesses a basic primary amine (

), a weakly basic pyridine nitrogen, and a neutral hydroxyl group. This leads to peak tailing on traditional silica columns due to silanol interactions. -